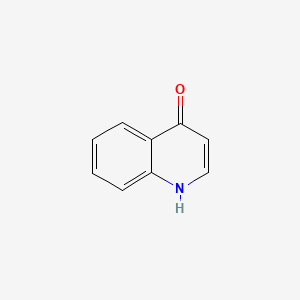

4-Hydroxyquinoline

Vue d'ensemble

Description

La kynurénine est un métabolite dérivé de l'acide aminé essentiel tryptophane. Elle joue un rôle crucial dans la voie de la kynurénine, qui est responsable du catabolisme du tryptophane en plusieurs composés bioactifs. Cette voie est importante dans divers processus physiologiques, notamment la réponse immunitaire, la neuroprotection et la régulation de l'inflammation .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La kynurénine peut être synthétisée par oxydation enzymatique du tryptophane. Les enzymes principales impliquées dans ce processus sont l'indolamine 2,3-dioxygénase et la tryptophane 2,3-dioxygénase. Ces enzymes catalysent la conversion du tryptophane en N-formylkynurénine, qui est ensuite hydrolysée pour former de la kynurénine .

Méthodes de production industrielle

La production industrielle de kynurénine implique généralement des processus de fermentation microbienne. Des souches spécifiques de bactéries ou de levures sont génétiquement modifiées pour surexprimer les enzymes nécessaires à la voie de la kynurénine. Ces micro-organismes sont cultivés dans des bioréacteurs dans des conditions contrôlées pour maximiser le rendement en kynurénine .

Analyse Des Réactions Chimiques

Types de réactions

La kynurénine subit diverses réactions chimiques, notamment :

Oxydation : La kynurénine peut être oxydée pour former de la 3-hydroxykynurénine et de l'acide quinoléinique.

Réduction : La réduction de la kynurénine peut conduire à la formation d'acide kynurénique.

Substitution : La kynurénine peut participer à des réactions de substitution pour former divers dérivés.

Réactifs et conditions communs

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.

Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution, en fonction du produit souhaité.

Principaux produits formés

3-Hydroxykynurénine : Formée par oxydation.

Acide kynurénique : Formé par réduction.

Acide quinoléinique : Un autre produit de l'oxydation.

Applications de la recherche scientifique

La kynurénine et ses dérivés ont de nombreuses applications dans la recherche scientifique :

Chimie : Utilisée comme précurseur dans la synthèse de divers composés bioactifs.

Biologie : Étudiée pour son rôle dans la réponse immunitaire et la neuroprotection.

Médecine : Investigée pour ses effets thérapeutiques potentiels dans le traitement des maladies neurodégénératives, des troubles psychiatriques et des affections inflammatoires.

Industrie : Utilisée dans la production de compléments alimentaires et de produits pharmaceutiques .

Mécanisme d'action

La kynurénine exerce ses effets par le biais de plusieurs cibles moléculaires et voies :

Modulation immunitaire : La kynurénine module la réponse immunitaire en interagissant avec les récepteurs des cellules immunitaires, ce qui conduit à la suppression de l'inflammation.

Neuroprotection : Elle agit sur le système nerveux central en influençant les niveaux de neurotransmetteurs et en protégeant les neurones du stress oxydatif.

Régulation de l'inflammation : La kynurénine et ses métabolites régulent les voies inflammatoires, réduisant la production de cytokines pro-inflammatoires

Applications De Recherche Scientifique

Medicinal Chemistry

Antiviral Activity:

Recent studies have demonstrated the potential of 4-hydroxyquinoline derivatives as anti-HIV agents. A class of this compound-3-carbohydrazide derivatives was synthesized and evaluated for their inhibitory effects on HIV-1. Compounds 6d and 7e exhibited notable inhibition rates of 32% and 28% at a concentration of 100 μM, respectively, without significant cytotoxicity . This suggests that these derivatives could serve as a foundation for developing new anti-HIV medications.

Antifungal Properties:

this compound derivatives have also shown promise against fungal infections. In a study involving marine-derived Streptomyces sp., several derivatives were isolated that inhibited the hyphal form of Candida albicans. Compound 1 demonstrated potent activity with an IC50 of 11.4 µg/mL, indicating its potential as an antifungal agent . The structure-activity relationship highlighted that the length of alkyl chains significantly influenced the inhibitory potency.

Cytotoxic Agents:

Research has indicated that certain derivatives of this compound possess selective cytotoxicity towards cancer cells. For instance, some compounds showed higher toxicity towards doxorubicin-resistant cancer cells compared to sensitive ones, suggesting their potential in targeted cancer therapies . The synthesis of these compounds involved various methodologies, such as Knoevenagel condensation and aminomethylation.

Agricultural Applications

Plant Growth Regulators:

this compound has been studied for its role in enhancing plant growth and resistance to pathogens. Its derivatives can act as signaling molecules in plants, potentially improving stress tolerance and growth rates. This application is crucial in sustainable agriculture, where enhancing crop resilience is paramount.

Materials Science

Corrosion Inhibitors:

In materials science, this compound derivatives are explored as corrosion inhibitors for metals. Their ability to form stable complexes with metal ions helps protect surfaces from oxidative damage. Studies indicate that these compounds can significantly reduce corrosion rates in various environments, making them valuable in industrial applications.

Data Table: Summary of Applications

Case Studies

Case Study 1: Anti-HIV Activity

In a detailed study conducted by Hajimahdi et al., a series of this compound-3-carbohydrazide derivatives were synthesized and tested against HIV-1. The docking studies revealed that these compounds effectively bind to the active site of integrase, showing promise for further development into therapeutic agents .

Case Study 2: Antifungal Efficacy

A study focused on the antifungal properties of 2-alkyl-4-hydroxyquinoline derivatives isolated from marine actinomycetes demonstrated their ability to inhibit hyphal growth in C. albicans. The research emphasized the importance of molecular structure in determining antifungal activity .

Case Study 3: Cytotoxicity in Cancer Cells

Research published on the synthesis of benzylidene derivatives from this compound indicated selective cytotoxicity against resistant cancer cell lines. This highlights the potential for developing new anticancer drugs that are effective against difficult-to-treat cancers while minimizing side effects on normal cells .

Mécanisme D'action

Kynurenine exerts its effects through several molecular targets and pathways:

Immune Modulation: Kynurenine modulates the immune response by interacting with receptors on immune cells, leading to the suppression of inflammation.

Neuroprotection: It acts on the central nervous system by influencing neurotransmitter levels and protecting neurons from oxidative stress.

Inflammation Regulation: Kynurenine and its metabolites regulate inflammatory pathways, reducing the production of pro-inflammatory cytokines

Comparaison Avec Des Composés Similaires

La kynurénine est unique par rapport à d'autres composés similaires en raison de sa large gamme d'activités biologiques. Des composés similaires incluent :

Tryptophane : Le précurseur de la kynurénine, impliqué dans la synthèse de la sérotonine.

Acide kynurénique : Un dérivé de la kynurénine avec des propriétés neuroprotectrices.

Acide quinoléinique : Un autre dérivé, connu pour ses effets neurotoxiques

La kynurénine se distingue par son double rôle dans la promotion et la régulation des réponses immunitaires, ainsi que par sa participation à la neuroprotection et à la régulation de l'inflammation.

Activité Biologique

4-Hydroxyquinoline (4-HQ) is a compound that has garnered attention due to its diverse biological activities, particularly its antiviral, antibacterial, and antifungal properties. This article reviews the significant research findings related to the biological activity of this compound, including case studies and data tables that highlight its efficacy against various pathogens.

Antiviral Activity

This compound and its derivatives have shown promising antiviral properties, particularly against herpesviruses. In a study examining the broad-spectrum antiviral activities of this compound-3-carboxamide (4-HQC) derivatives, it was found that these compounds effectively inhibited human cytomegalovirus (HCMV), herpes simplex virus types 1 and 2 (HSV-1 and HSV-2), and varicella-zoster virus (VZV) in vitro. The mechanism of action is primarily attributed to the competitive inhibition of viral DNA polymerases, which are crucial for viral replication.

Table 1: Antiviral Efficacy of this compound Derivatives

| Compound | Target Virus | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| PNU-181128 | HCMV | 1.5 | Inhibition of DNA polymerase |

| PNU-181465 | HSV-1 | 2.0 | Inhibition of DNA polymerase |

| PNU-145185 | VZV | 3.5 | Inhibition of DNA polymerase |

These compounds exhibited a strong correlation between their ability to inhibit viral polymerases and their antiviral efficacy, suggesting potential therapeutic applications for treating herpesvirus infections .

Antifungal Activity

Research has also highlighted the antifungal properties of this compound derivatives, particularly against Candida albicans. A study isolated several 2-alkyl-4-hydroxyquinoline derivatives from a marine-derived Streptomyces species, demonstrating their ability to inhibit the hyphal form of C. albicans. The most potent derivative showed an IC50 value of 11.4 µg/mL.

Table 2: Antifungal Activity Against C. albicans

| Compound | IC50 (µg/mL) | Effect on Hyphal Growth |

|---|---|---|

| Compound 1 | 11.4 | Strong inhibition |

| Compound 2 | >100 | Moderate inhibition |

| Compound 3 | >100 | Weak inhibition |

The study concluded that these compounds could serve as potential therapeutic agents targeting fungal infections without affecting yeast cell proliferation .

Antibacterial Activity

The antibacterial activity of this compound derivatives has been well-documented. For instance, certain derivatives have shown selective toxicity towards resistant cancer cells compared to normal fibroblasts. This selectivity is crucial for developing targeted therapies with fewer side effects.

Case Study: Selective Toxicity in Cancer Cells

In a study involving various cancer cell lines, certain benzylidene derivatives of this compound demonstrated significant cytotoxicity against doxorubicin-resistant colon adenocarcinoma cells while sparing normal cells. This finding suggests that modifications to the quinoline structure can enhance selective toxicity .

Propriétés

IUPAC Name |

1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c11-9-5-6-10-8-4-2-1-3-7(8)9/h1-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMZDQRJGMBOQBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50209980 | |

| Record name | 4-Hydroxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

529-37-3, 611-36-9 | |

| Record name | 4(1H)-Quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxyquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 529-37-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263800 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Quinolinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3183 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinolin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.336 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXYQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M1O131WXFO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.